Superior Thermal Stability and Antioxidant Performance at High Temperatures Compared to Eugenol
In canola oil heated at frying temperature (180°C), eugenyl acetate demonstrates superior performance in reducing oxidative degradation compared to its parent compound, eugenol, and the related ester, eugenyl butyrate [1]. This is a critical advantage for applications involving thermal processing, where the instability of eugenol limits its use.
| Evidence Dimension | Reduction of oxidation byproducts (Anisidine value and Total Polar Compounds) during heating |
|---|---|
| Target Compound Data | More effective than eugenol and eugenyl butyrate in reducing anisidine value and total polar compounds [1] |
| Comparator Or Baseline | Eugenol and eugenyl butyrate were both less effective at reducing these oxidation markers under the same conditions [1] |
| Quantified Difference | Eugenyl acetate was more effective; eugenol and eugenyl butyrate showed higher anisidine and total polar compound values. |
| Conditions | Canola oil heated at frying temperature (180°C) [1] |
Why This Matters
This quantifiable thermal stability advantage directly enables the use of eugenyl acetate as a functional antioxidant in high-temperature food processing where eugenol would degrade, thereby expanding application scope and ensuring product quality.
- [1] Keramat, M., Golmakani, M. T., Durand, E., Villeneuve, P., & Hashem Hosseini, S. M. (2021). A comparison of antioxidant activities by eugenyl acetate and eugenyl butyrate at frying temperature. Journal of Food Processing and Preservation, 45(7), e15320. View Source
